Enhanced Lipophilicity (XLogP3) of Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate Compared to Its Non-Iodinated Counterpart
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 3.3) compared to the direct analog Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate (CAS 132209-79-1), which lacks the 6-iodo substituent and has an XLogP3 of 2.6 [1]. This difference of +0.7 logP units is substantial and can translate into a >5-fold difference in predicted octanol-water partition coefficient, directly impacting membrane permeability and oral bioavailability in drug discovery programs.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | Ethyl 2-chloro-1,8-naphthyridine-3-carboxylate (CAS 132209-79-1): 2.6 |
| Quantified Difference | +0.7 (approx. 27% increase) |
| Conditions | Computed using XLogP3 3.0 algorithm, as reported by PubChem and vendor sources. |
Why This Matters
This quantifiable difference in lipophilicity directly informs the selection of lead compounds in medicinal chemistry, where optimizing LogP is critical for achieving desirable pharmacokinetic profiles.
- [1] PubChem. (2025). Ethyl 2-chloro-6-iodo-1,8-naphthyridine-3-carboxylate. PubChem CID 56773859. View Source
